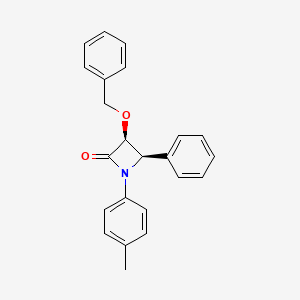
(1E)-N-Ethyl-2-(tributylstannyl)pentan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-Ethyl-2-(tributylstannyl)pentan-1-imine is an organotin compound with the molecular formula C19H41NSn. This compound is characterized by the presence of a tin atom bonded to three butyl groups and an imine group. Organotin compounds are widely used in various industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Ethyl-2-(tributylstannyl)pentan-1-imine typically involves the reaction of an appropriate stannane with an imine precursor. One common method involves the reaction of tributyltin hydride with an imine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to ensure the purity and yield of the final product. The process often includes steps such as distillation and recrystallization to purify the compound.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-Ethyl-2-(tributylstannyl)pentan-1-imine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The tributyltin group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
(1E)-N-Ethyl-2-(tributylstannyl)pentan-1-imine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce tin-containing groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1E)-N-Ethyl-2-(tributylstannyl)pentan-1-imine involves its interaction with molecular targets such as enzymes and receptors. The tin atom in the compound can form bonds with various biomolecules, affecting their structure and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (1E)-N-Ethyl-2-(trimethylstannyl)pentan-1-imine
- (1E)-N-Ethyl-2-(triphenylstannyl)pentan-1-imine
- (1E)-N-Ethyl-2-(tributylgermyl)pentan-1-imine
Uniqueness
(1E)-N-Ethyl-2-(tributylstannyl)pentan-1-imine is unique due to the presence of the tributyltin group, which imparts distinct chemical properties compared to other organotin compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
61385-65-7 |
|---|---|
Molecular Formula |
C19H41NSn |
Molecular Weight |
402.2 g/mol |
IUPAC Name |
N-ethyl-2-tributylstannylpentan-1-imine |
InChI |
InChI=1S/C7H14N.3C4H9.Sn/c1-3-5-6-7-8-4-2;3*1-3-4-2;/h6-7H,3-5H2,1-2H3;3*1,3-4H2,2H3; |
InChI Key |
HMSFQMMUKFAPOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(CCC)C=NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Ethylsulfanyl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium iodide](/img/structure/B14569600.png)

![Propanamide, N,N-bis[2-[[4-(acetylamino)phenyl]thio]ethyl]-](/img/structure/B14569608.png)

![Butyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14569626.png)




![({1-[(Diethylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B14569655.png)


![4-[Chloro(dimethylamino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B14569676.png)
